molecular formula C9H15N3 B1425754 [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine CAS No. 1483049-01-9

[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

Cat. No. B1425754
M. Wt: 165.24 g/mol
InChI Key: MVRGVHIIHSYPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine is 1S/C9H15N3/c10-4-9-5-11-12(7-9)6-8-2-1-3-8/h5,7-8H,1-4,6,10H2 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Specific chemical reactions involving [1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine is a liquid at room temperature . It should be stored at temperatures below -10°C to maintain its stability .

Scientific Research Applications

Cytoprotective Antiulcer Activity

Compounds structurally related to 1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine, such as 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, have demonstrated potent cytoprotective antiulcer activity. These compounds inhibit HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, showing potential for treating gastric mucosal ulcers with low acute toxicity (Ikeda et al., 1996).

Antidepressant Activity

Phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides synthesized via the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones have been evaluated for antidepressant and neurotoxicity screening. These compounds, particularly 5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide, demonstrated significant reduction in immobility time in both force swimming and tail suspension tests, indicating potential antidepressant effects (Mathew et al., 2014).

Antipsychotic Properties

A study on (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones revealed antipsychotic-like properties in behavioral tests without binding to dopamine receptors. Compounds within this series did not cause seizures and acted via a nondopaminergic mechanism, suggesting a new approach to antipsychotic treatment without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1986).

Safety And Hazards

The compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

[1-(cyclobutylmethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-4-9-5-11-12(7-9)6-8-2-1-3-8/h5,7-8H,1-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVRGVHIIHSYPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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